molecular formula C10H9F3O2S B14003129 4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione CAS No. 579-41-9

4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione

Cat. No.: B14003129
CAS No.: 579-41-9
M. Wt: 250.24 g/mol
InChI Key: NGSAGCZRFAOJHR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C10H9F3O2S. It is known for its unique structure, which includes a trifluoromethyl group and a thiophene ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione typically involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired diketone product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic uses.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione involves its interaction with molecular targets through its functional groups. The trifluoromethyl group and thiophene ring play crucial roles in its reactivity and binding to specific enzymes or receptors. These interactions can modulate biological pathways and result in various effects .

Comparison with Similar Compounds

4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione can be compared with similar compounds such as:

Properties

CAS No.

579-41-9

Molecular Formula

C10H9F3O2S

Molecular Weight

250.24 g/mol

IUPAC Name

4,4,4-trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione

InChI

InChI=1S/C10H9F3O2S/c1-5-3-4-7(16-5)8(14)6(2)9(15)10(11,12)13/h3-4,6H,1-2H3

InChI Key

NGSAGCZRFAOJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)C(C)C(=O)C(F)(F)F

Origin of Product

United States

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